3,5-Difluoro-2-hydroxybenzenesulfonamide
Description
3,5-Difluoro-2-hydroxybenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at position 1, hydroxyl (-OH) at position 2, and fluorine atoms at positions 3 and 3.
Properties
Molecular Formula |
C6H5F2NO3S |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3,5-difluoro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H5F2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) |
InChI Key |
LQLGVVAKONFOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)S(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3,5-difluoro-2-hydroxybenzene. One common method includes the reaction of 3,5-difluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include quinones and related compounds.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of conditions like glaucoma and epilepsy.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase plays a critical role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Difluoro-2-hydroxybenzenesulfonamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and pharmacokinetic properties.
Sulfonylurea Herbicides (Metsulfuron-methyl, Triflusulfuron-methyl)
Sulfonylurea herbicides, such as metsulfuron-methyl and triflusulfuron-methyl, share the sulfonamide functional group but are distinguished by a triazine ring linked to the sulfonylurea moiety (Table 1). Key differences include:
- Substituent Effects : The triazine ring in sulfonylureas is critical for binding to acetolactate synthase (ALS), a target enzyme in plants. In contrast, 3,5-Difluoro-2-hydroxybenzenesulfonamide lacks this triazine system, suggesting divergent biological targets .
- Fluorine Substitution : Triflusulfuron-methyl incorporates a trifluoroethoxy group, enhancing lipophilicity and resistance to metabolic degradation. Similarly, the 3,5-difluoro substitution in the benzenesulfonamide may improve binding affinity to mammalian enzymes or receptors, though this remains speculative without direct evidence .
- Bioactivity: Sulfonylureas inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The hydroxyl and sulfonamide groups in 3,5-Difluoro-2-hydroxybenzenesulfonamide could facilitate interactions with human carbonic anhydrases or other metalloenzymes, a common trait of sulfonamide drugs.
Table 1. Structural and Functional Comparison
Nucleoside Analogues (2',2'-Difluorodeoxycytidine vs. Ara-C)
- Metabolic Stability : 2',2'-Difluorodeoxycytidine (dFdC, gemcitabine) exhibits prolonged intracellular retention of its triphosphate metabolite (dFdCTP) due to fluorine-induced resistance to degradation. This contrasts with ara-C, which has a shorter triphosphate half-life .
- Cytotoxicity : Fluorine substitution in dFdC enhances DNA polymerase incorporation efficiency, leading to greater DNA chain termination and cytotoxicity compared to ara-C .
- Relevance to Sulfonamides : Fluorine in 3,5-Difluoro-2-hydroxybenzenesulfonamide may similarly improve metabolic stability or target binding, though its mechanism would differ from nucleoside analogues.
Key Research Findings and Implications
- Structural Determinants of Activity : The position and number of fluorine atoms significantly influence bioactivity. For example, triflusulfuron-methyl’s trifluoroethoxy group enhances herbicidal potency , while dFdC’s difluoro substitution optimizes antimetabolite effects .
- Pharmacokinetic Advantages : Fluorine’s electronegativity and small atomic radius often reduce enzymatic degradation, as seen in dFdCTP’s biphasic elimination (t1/2 α = 3.9 h, t1/2 β >16 h) . This principle may extend to fluorinated sulfonamides.
- Contradictions and Gaps : Direct evidence on 3,5-Difluoro-2-hydroxybenzenesulfonamide is absent in the provided materials. Comparisons rely on structural analogs, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
